3-(1-azepanylsulfonyl)-N-isobutyl-4-methoxybenzamide
Overview
Description
3-(1-azepanylsulfonyl)-N-isobutyl-4-methoxybenzamide is a useful research compound. Its molecular formula is C18H28N2O4S and its molecular weight is 368.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 368.17697855 g/mol and the complexity rating of the compound is 522. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 3-(1-azepanylsulfonyl)-N-isobutyl-4-methoxybenzamide is Sirtuin 2 (SIRT2) . Sirtuins are a family of proteins that function as nicotinamide adenine dinucleotide (NAD+)-dependent histone deacetylase enzymes . They play crucial roles in many signaling pathways and are potential therapeutic targets in several pathological conditions, such as cancer, metabolic disorders, and also cardiovascular and neurodegenerative diseases .
Mode of Action
This compound acts as a selective inhibitor of SIRT2 . It interacts with SIRT2 and inhibits its activity, leading to changes in the acetylation status of various proteins .
Biochemical Pathways
The inhibition of SIRT2 affects various biochemical pathways. Sirtuins regulate critical biological processes such as gene silencing, DNA repair, chromosomal stability, and longevity . They also interact with multiple signaling proteins, transcription factors, and poly (ADP-ribose) polymerases .
Pharmacokinetics
The compound is known to be cell- and brain-permeable , suggesting that it may have good bioavailability.
Result of Action
The inhibition of SIRT2 by this compound can lead to various molecular and cellular effects. For instance, it has been reported that SIRT2 inhibitors can shift the balance between α- and β-secretase, reducing the Aβ load and leading to cognitive improvement in transgenic mouse models .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at 2-8°C and protected from light for optimal stability
Biochemical Analysis
Biochemical Properties
3-(1-azepanylsulfonyl)-N-isobutyl-4-methoxybenzamide has been identified as a potent inhibitor against SIRT2, a member of the sirtuin family of proteins . Sirtuins are known to target a large variety of proteins at various subcellular localizations and thus exert regulatory effects on critical biological processes .
Cellular Effects
The cellular effects of this compound are primarily linked to its inhibitory action on SIRT2 . This inhibition can lead to changes in gene expression, cellular metabolism, and cell signaling pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with SIRT2, leading to its inhibition . This inhibition can result in changes in gene expression and other downstream effects .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent
Metabolic Pathways
Given its interaction with SIRT2, it may influence pathways regulated by this protein .
Subcellular Localization
Given its interaction with SIRT2, it may be localized to areas where this protein is present .
Properties
IUPAC Name |
3-(azepan-1-ylsulfonyl)-4-methoxy-N-(2-methylpropyl)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-14(2)13-19-18(21)15-8-9-16(24-3)17(12-15)25(22,23)20-10-6-4-5-7-11-20/h8-9,12,14H,4-7,10-11,13H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFMBBVKODKNAFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1)OC)S(=O)(=O)N2CCCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.